molecular formula C25H23NO3 B3954672 2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione

2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione

Cat. No. B3954672
M. Wt: 385.5 g/mol
InChI Key: NFSASKGMHRCVQK-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has since gained popularity as a recreational drug due to its psychoactive effects. However, MAB-CHMINACA has also shown potential in scientific research, particularly in the field of pharmacology.

Mechanism of Action

2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione acts as a potent agonist of the CB1 receptor, which is located primarily in the central nervous system. Activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. This compound has been shown to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which may contribute to its increased potency.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been found to increase heart rate, blood pressure, and body temperature. It has also been shown to cause seizures and respiratory depression at high doses. Additionally, this compound has been found to have a high potential for abuse and dependence, which is a concern for its use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione in lab experiments is its potency and high affinity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on the body. However, its potential for abuse and dependence is a limitation, as it may be difficult to control its use in a lab setting. Additionally, the psychoactive effects of this compound may interfere with certain experiments or make it difficult to observe specific outcomes.

Future Directions

There are several future directions for the study of 2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione. One area of interest is its potential as a therapeutic agent for certain conditions, such as pain and inflammation. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the body and the potential for abuse and dependence. Finally, the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential is an area of ongoing research.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it also has potential in scientific research, particularly in the study of the endocannabinoid system and the effects of synthetic cannabinoids on the body. Its high potency and affinity for the CB1 receptor make it a useful tool for certain experiments, but its potential for abuse and dependence is a concern. Further research is needed to fully understand the effects of this compound and to develop new synthetic cannabinoids with improved safety profiles and therapeutic potential.

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione has been used in scientific research to study its effects on the endocannabinoid system. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, as it has been shown to cause vasoconstriction and hypertension in animal models.

properties

IUPAC Name

(Z)-2-(4-methoxyanilino)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-17-4-8-19(9-5-17)24(27)16-23(25(28)20-10-6-18(2)7-11-20)26-21-12-14-22(29-3)15-13-21/h4-16,26H,1-3H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSASKGMHRCVQK-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=C(C=C2)C)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)C2=CC=C(C=C2)C)\NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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